N,N'-bis(1-ethylpropyl)urea
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Overview
Description
N,N’-bis(1-ethylpropyl)urea is a chemical compound belonging to the class of N-substituted ureas These compounds are characterized by the substitution of one or both hydrogen atoms in the urea molecule with alkyl or aryl groups N,N’-bis(1-ethylpropyl)urea is specifically substituted with 1-ethylpropyl groups on both nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-ethylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions typically involve mixing the amine with potassium isocyanate in water, followed by filtration or extraction to isolate the product .
Industrial Production Methods
Industrial production of N,N’-bis(1-ethylpropyl)urea often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate or carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-ethylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated ureas.
Scientific Research Applications
N,N’-bis(1-ethylpropyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis(1-ethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(1-ethylpropyl)-perylene-3,4,9,10-tetracarboxylic diimide: Used in organic solar cells.
N,N’-disubstituted bis-ureas containing a 4-(trifluoromethoxy)phenyl fragment: Investigated as inhibitors of human soluble epoxide hydrolase.
Uniqueness
N,N’-bis(1-ethylpropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to potential therapeutic uses, sets it apart from other similar compounds .
Properties
CAS No. |
823235-98-9 |
---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,3-di(pentan-3-yl)urea |
InChI |
InChI=1S/C11H24N2O/c1-5-9(6-2)12-11(14)13-10(7-3)8-4/h9-10H,5-8H2,1-4H3,(H2,12,13,14) |
InChI Key |
OAWZCSXMZJOOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)NC(CC)CC |
Origin of Product |
United States |
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